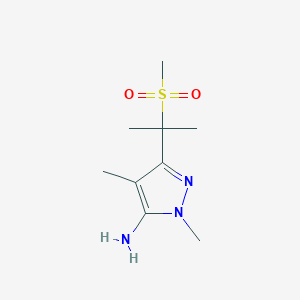

1,4-Dimethyl-3-(2-(methylsulfonyl)propan-2-yl)-1h-pyrazol-5-amine

Beschreibung

1,4-Dimethyl-3-(2-(methylsulfonyl)propan-2-yl)-1H-pyrazol-5-amine is a pyrazole-derived compound characterized by a methylsulfonyl-substituted propan-2-yl group at the 3-position and methyl groups at the 1- and 4-positions.

Eigenschaften

Molekularformel |

C9H17N3O2S |

|---|---|

Molekulargewicht |

231.32 g/mol |

IUPAC-Name |

2,4-dimethyl-5-(2-methylsulfonylpropan-2-yl)pyrazol-3-amine |

InChI |

InChI=1S/C9H17N3O2S/c1-6-7(11-12(4)8(6)10)9(2,3)15(5,13)14/h10H2,1-5H3 |

InChI-Schlüssel |

WAYUUTFZONAGLP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(N(N=C1C(C)(C)S(=O)(=O)C)C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Pyrazole Core Synthesis

The synthesis of the pyrazole core is fundamental to obtaining the target compound. Pyrazole derivatives are commonly synthesized via condensation reactions involving hydrazines and β-dicarbonyl compounds or equivalents.

Condensation of Hydrazines with β-Diketones or β-Ketoesters:

For instance, 4-chlorophenylhydrazine hydrochloride reacts with ethyl acetoacetate in acetic acid or refluxing methanol to yield 1H-pyrazol-5(4H)-ones, which are key intermediates for further substitution. This method provides high yields (up to 95%) and is adaptable to various substituted hydrazines and β-ketoesters.Methylation of Pyrazolones:

Alkylation of pyrazolone derivatives with methylating agents such as dimethyl sulfate in alkaline medium leads to N-methyl or O-methyl derivatives, depending on reaction conditions. This step is crucial for introducing methyl groups at the 1- and 4-positions of the pyrazole ring, as required for 1,4-dimethyl substitution.

Summary Table: Pyrazole Core Preparation

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Hydrazine + Ethyl acetoacetate | Acetic acid, sodium acetate, room temp or reflux in methanol | 75-95% yield | Formation of 1H-pyrazol-5(4H)-ones |

| Methylation | Dimethyl sulfate, alkaline medium | High yield | Selective N- or O-methylation possible |

Amination at the 5-Position of Pyrazole

The presence of an amino group at the 5-position is typically achieved either by:

Direct substitution on the pyrazole ring if a suitable leaving group is present.

Reduction of nitro or other precursor groups introduced earlier in the synthesis.

Use of aminating reagents or nucleophilic substitution reactions on activated intermediates.

Integrated Synthetic Strategy and Example Procedure

Based on the literature and patent data, a plausible preparation route for 1,4-Dimethyl-3-(2-(methylsulfonyl)propan-2-yl)-1H-pyrazol-5-amine could be outlined as follows:

| Step No. | Description | Reagents/Conditions | Expected Outcome |

|---|---|---|---|

| 1 | Synthesis of 1,4-dimethylpyrazole core | Condensation of methylhydrazine with β-ketoester, followed by methylation with dimethyl sulfate | Formation of 1,4-dimethylpyrazol-5-one derivative |

| 2 | Introduction of 3-(2-(methylsulfonyl)propan-2-yl) substituent | Alkylation with 2-(methylsulfonyl)propyl halide or sulfone precursor | Alkylated pyrazole intermediate |

| 3 | Amination at 5-position | Nucleophilic substitution or reduction of precursor group | 5-Amino substituted pyrazole |

| 4 | Purification | Extraction, washing (water, sodium bicarbonate), crystallization, drying | Pure target compound |

Research Findings and Analytical Data

Yields:

Yields for pyrazole core synthesis and methylation steps are typically high (75-95%). Alkylation and amination steps may vary depending on reagent quality and conditions.Purification:

Washing with aqueous sodium bicarbonate and deionized water, followed by crystallization from ethanol or methanol, is effective for isolating the pure compound.Characterization:

IR, NMR (1H and 13C), and mass spectrometry are standard techniques to confirm substitution patterns and purity. For example, IR bands around 1680 cm⁻¹ indicate C=O in pyrazolones, while methylsulfonyl groups show characteristic S=O stretches (noted in analogous compounds).

Comparative Table of Preparation Methods

| Aspect | Hydrazine Condensation + Methylation | Alkylation with Sulfonyl Precursors | Amination Techniques |

|---|---|---|---|

| Reaction Conditions | Mild (room temp to reflux) | Requires controlled alkylating agents | Nucleophilic substitution or reduction |

| Yield Range | 75-95% | Moderate to high | Variable, depending on precursor |

| Purification Methods | Crystallization, washing | Extraction, washing, crystallization | Similar to above |

| Scalability | High | Moderate | Moderate |

| Reaction Time | Hours to 24 h | Hours to days | Hours to days |

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Dimethyl-3-(2-(methylsulfonyl)propan-2-yl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Wissenschaftliche Forschungsanwendungen

1,4-Dimethyl-3-(2-(methylsulfonyl)propan-2-yl)-1h-pyrazol-5-amine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of 1,4-Dimethyl-3-(2-(methylsulfonyl)propan-2-yl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 1,4-dimethyl-3-(2-(methylsulfonyl)propan-2-yl)-1H-pyrazol-5-amine can be contextualized against related pyrazole derivatives, as outlined below:

Table 1: Structural and Commercial Comparison of Pyrazole Derivatives

Key Observations

Substituent Effects on Reactivity and Solubility :

- The methylsulfonyl group in the target compound is strongly electron-withdrawing, which may enhance the acidity of the 5-amine group compared to derivatives with alkyl (e.g., propan-2-yl) or aromatic (e.g., pyridyl) substituents. This could influence its behavior in acid-base reactions or coordination chemistry .

- Compounds with pyridyl or fluorophenyl groups (e.g., C₁₀H₁₂N₄ and C₁₂H₁₄FN₃) may exhibit higher polarity and improved solubility in polar solvents compared to the methylsulfonyl-containing derivatives, depending on the substituent’s electronic and steric effects .

In contrast, fluorophenyl-substituted derivatives remain available at 95% purity, indicating better commercial viability .

The inclusion of sulfur or cyanoacetate reagents in these pathways highlights the versatility of pyrazole functionalization .

Potential Applications: Methylsulfonyl groups are often employed in medicinal chemistry for their ability to modulate pharmacokinetic properties. However, the discontinued status of these compounds may reflect inadequate bioactivity or toxicity profiles in preliminary studies. Pyridyl and fluorophenyl derivatives, conversely, are common in drug discovery for their hydrogen-bonding and π-stacking capabilities .

Q & A

Basic: What are the established synthetic routes for 1,4-Dimethyl-3-(2-(methylsulfonyl)propan-2-yl)-1H-pyrazol-5-amine, and what are the critical parameters affecting yield and purity?

The synthesis typically involves multi-step reactions, including alkylation and amination of pyrazole precursors. Key steps include:

- Solvent selection : Ethanol or acetonitrile under reflux conditions are commonly used to optimize reaction efficiency .

- Temperature control : Precise thermal management prevents side reactions, particularly during sulfonation or methylsulfonyl group introduction .

- Catalyst use : Palladium-based catalysts may enhance selectivity in cross-coupling steps .

Yield and purity depend on rigorous purification (e.g., column chromatography) and characterization via NMR and mass spectrometry .

Basic: Which spectroscopic and analytical techniques are most reliable for characterizing the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : Provides detailed structural confirmation, particularly for distinguishing methylsulfonyl and pyrazole ring protons .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- Thermal Analysis (DSC/TGA) : Assesses thermal stability and decomposition profiles, critical for handling protocols .

- High-Performance Liquid Chromatography (HPLC) : Ensures purity by detecting trace impurities .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar pyrazole derivatives when designing experiments for this compound?

- Structure-Activity Relationship (SAR) Analysis : Compare analogs with variations in substituents (e.g., methylsulfonyl vs. alkyl groups) to identify key functional groups driving activity .

- Controlled In Vitro Assays : Use standardized enzyme inhibition or receptor-binding assays to isolate variables (e.g., IC50 values under consistent pH/temperature) .

- Data Normalization : Account for differences in experimental conditions (e.g., cell lines, solvent systems) when comparing literature results .

Advanced: What experimental design considerations are essential when investigating the pharmacokinetic and pharmacodynamic profiles of this compound in preclinical models?

- Dose-Response Studies : Establish efficacy thresholds and toxicity limits using staggered dosing in animal models .

- Split-Plot Designs : Adapt methodologies from agricultural studies (e.g., split-split plots for multi-variable analysis) to evaluate time-dependent effects .

- Control Groups : Include analogs (e.g., 1,3-dimethylpyrazole derivatives) to benchmark bioavailability and metabolic stability .

- In Vitro/In Vivo Correlation : Use hepatocyte metabolism assays to predict in vivo clearance rates .

Advanced: What strategies can be employed to optimize the synthetic pathway for this compound to address scalability challenges in multi-step reactions?

- Stepwise Optimization : Improve yields at each stage (e.g., substituting ethanol with DMF for better solubility in alkylation steps) .

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C) to reduce reaction times and byproducts .

- Process Intensification : Implement flow chemistry for continuous synthesis of intermediates, minimizing manual handling .

- Green Chemistry Principles : Replace hazardous solvents (e.g., acetonitrile) with biodegradable alternatives like ethyl acetate .

Advanced: How do structural modifications at the 3-(2-(methylsulfonyl)propan-2-yl) position influence the compound's interaction with biological targets, based on existing SAR data?

- Electron-Withdrawing Effects : The methylsulfonyl group enhances electrophilicity, potentially improving binding to cysteine-rich enzymatic pockets .

- Steric Hindrance : Bulky substituents at this position may reduce affinity for flat binding sites (e.g., kinase ATP pockets) .

- Comparative Studies : Replace the methylsulfonyl group with alkyl or aryl variants (e.g., pentan-2-yl) to evaluate changes in IC50 values .

- Computational Modeling : Use molecular docking to predict interactions with targets like cyclooxygenase-2 or cytochrome P450 isoforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.